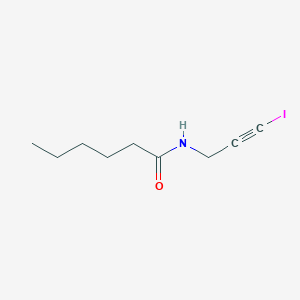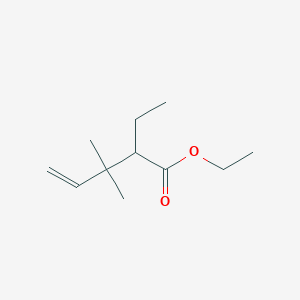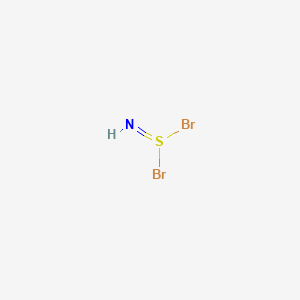![molecular formula C19H27BrO5 B14504259 5-Bromo-2-[(11-carboxyundecyl)oxy]benzoic acid CAS No. 62871-13-0](/img/structure/B14504259.png)
5-Bromo-2-[(11-carboxyundecyl)oxy]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-[(11-carboxyundecyl)oxy]benzoic acid is an organic compound that belongs to the class of benzoic acids It features a bromine atom at the 5-position and a carboxyundecyl group attached via an ether linkage at the 2-position of the benzoic acid core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-[(11-carboxyundecyl)oxy]benzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 5-bromo-2-hydroxybenzoic acid.
Esterification: The hydroxyl group at the 2-position is esterified with 11-bromoundecanoic acid under acidic conditions to form the intermediate ester.
Hydrolysis: The ester is then hydrolyzed under basic conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-2-[(11-carboxyundecyl)oxy]benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Esterification and Hydrolysis: The carboxylic acid group can form esters and be hydrolyzed back to the acid.
Oxidation and Reduction: The benzoic acid core can undergo oxidation and reduction reactions, altering the functional groups attached to the aromatic ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles.
Esterification: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid are used.
Hydrolysis: Basic conditions using sodium hydroxide or potassium hydroxide are employed.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted benzoic acids can be formed.
Esterification Products: Esters of this compound.
Oxidation Products: Oxidized derivatives of the benzoic acid core.
Aplicaciones Científicas De Investigación
5-Bromo-2-[(11-carboxyundecyl)oxy]benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-[(11-carboxyundecyl)oxy]benzoic acid involves its interaction with specific molecular targets. The bromine atom and carboxyundecyl group play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-2-hydroxybenzoic acid: Lacks the carboxyundecyl group, making it less hydrophobic.
5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid: Contains a chlorobenzyl group instead of a carboxyundecyl group, altering its chemical properties.
5-Bromo-2-[(2-fluorobenzyl)oxy]benzoic acid: Features a fluorobenzyl group, impacting its reactivity and applications.
Uniqueness
5-Bromo-2-[(11-carboxyundecyl)oxy]benzoic acid is unique due to its long carboxyundecyl chain, which imparts distinct hydrophobic properties and influences its interactions with other molecules. This makes it particularly useful in applications requiring specific solubility and binding characteristics.
Propiedades
Número CAS |
62871-13-0 |
|---|---|
Fórmula molecular |
C19H27BrO5 |
Peso molecular |
415.3 g/mol |
Nombre IUPAC |
5-bromo-2-(11-carboxyundecoxy)benzoic acid |
InChI |
InChI=1S/C19H27BrO5/c20-15-11-12-17(16(14-15)19(23)24)25-13-9-7-5-3-1-2-4-6-8-10-18(21)22/h11-12,14H,1-10,13H2,(H,21,22)(H,23,24) |
Clave InChI |
TXYLCHBHLARVEO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Br)C(=O)O)OCCCCCCCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![[1-Chloro-2-(methanesulfonyl)ethenyl]benzene](/img/structure/B14504233.png)
![[[4,6-Bis(hydroxymethylamino)-1,3,5-triazinan-2-yl]amino]methanol](/img/structure/B14504253.png)

